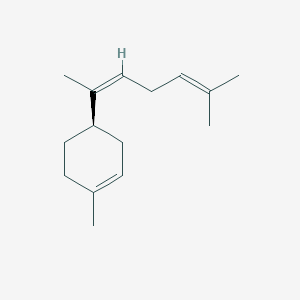

(R,Z)-alpha-bisabolene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,Z)-alpha-bisabolene is a (Z)-alpha-bisabolene. It is an enantiomer of a (S,Z)-alpha-bisabolene.

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory Properties

(R,Z)-alpha-bisabolene has shown promise as a therapeutic agent due to its anti-inflammatory properties. Research indicates that it may be effective in treating conditions such as arthritis and dermal inflammation. A study highlighted its potential in developing innovative medications targeting inflammatory disorders, demonstrating its relevance in pharmaceutical research .

Cytotoxic and Anticancer Activity

Certain derivatives of bisabolene have exhibited cytotoxic effects against various cancer cell lines. For instance, a new compound derived from bisabolene showed moderate cytotoxicity against HL-60 tumor cells with an IC50 value of 15.7 μM . This suggests that this compound and its derivatives could be further explored for anticancer therapies.

Agricultural Applications

Biopesticides

this compound has been identified as part of the defense mechanism in conifers against insect herbivores and fungal pathogens. The induced biosynthesis of (E)-alpha-bisabolene serves as a natural pesticide, showcasing its potential in sustainable agriculture .

Plant Growth Promotion

Studies have indicated that bisabolene compounds can enhance plant growth and resistance to stress. This application is particularly valuable in organic farming, where chemical pesticides are avoided.

Biotechnology Applications

Microbial Production

Recent advancements in synthetic biology have enabled the engineering of microorganisms to produce this compound efficiently. For example, the oleaginous yeast Yarrowia lipolytica was genetically modified to produce significant amounts of bisabolene from waste cooking oil, achieving titers up to 274.4 mg/L . This biotechnological approach not only provides a sustainable production method but also contributes to waste valorization.

Extraction Techniques

Innovative extraction methods using organic solvents have been developed to harvest this compound from microbial cultures effectively. These methods enhance the recovery rates of terpenoids, facilitating their use in various applications .

Data Table: Applications Overview

Case Studies

Case Study 1: Anti-inflammatory Research

A study investigated the effects of this compound on inflammatory pathways in vitro and found that it significantly reduced markers of inflammation, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Sustainable Production via Yeast Engineering

In a proof-of-concept study, researchers engineered Yarrowia lipolytica to produce high yields of bisabolene from waste cooking oil. The results demonstrated not only enhanced production rates but also the feasibility of utilizing waste materials for bioprocessing, aligning with sustainability goals.

化学反応の分析

General Reactivity

(R,Z)-alpha-bisabolene, a terpenoid, undergoes typical chemical reactions including electrophilic additions. Its reactivity is mainly due to the unsaturated carbon bonds in its structure, which allow it to undergo reactions such as Diels-Alder cycloadditions and radical processes under specific conditions.

Microbial Production of Bisabolene

Metabolic engineering of microorganisms such as Yarrowia lipolytica and Escherichia coli allows for the overexpression of alpha-bisabolene . Key strategies include:

-

Lipid overaccumulation: Enhances alpha-bisabolene production .

-

Mevalonate pathway engineering: Optimizing the mevalonate pathway in E. coli increases bisabolene production .

-

Efflux pump overexpression: Improves the production of alpha-, beta-, and gamma-bisabolenes .

-

Peroxisomal engineering: Directing the mevalonate pathway within peroxisomes in yeast enhances alpha-bisabolene production .

Table 1: Bisabolene Production in Engineered Yeast Strains

| Strain | Bisabolene Produced (mg/L) | Reference |

|---|---|---|

| LSc99 | 84.9 | |

| LSc99-2 | 125.0 | |

| LH115 | 44.0 | |

| LH119 | 65.1 | |

| LH119H | 212 | |

| Bis3501 | 1243 |

Potential for Biofuel Production

Bisabolene can be chemically hydrogenated to produce bisabolane, a potential alternative to D2 diesel fuel .

The study of this compound's chemical reactions and synthesis pathways is important for its applications in fragrances, flavors, and potential therapeutic uses. Further research into its biosynthesis and microbial production may expand its availability and reduce production costs .

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC名 |

(4R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-/t15-/m0/s1 |

InChIキー |

YHBUQBJHSRGZNF-GSHXUFRSSA-N |

異性体SMILES |

CC1=CC[C@@H](CC1)/C(=C\CC=C(C)C)/C |

正規SMILES |

CC1=CCC(CC1)C(=CCC=C(C)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。